N-Acetyl-5-methoxy kynurenamine

Vue d'ensemble

Description

N-Acetyl-5-methoxy kynurenamine: is a chemical compound known for its diverse applications in scientific research. It is a derivative of acetamide and features a methoxyphenyl group, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-methoxy kynurenamine typically involves the reaction of 2-amino-5-methoxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to improve efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Radical Scavenging Reactions

AMK demonstrates exceptional free radical interaction capabilities:

Key findings:

Reactive Nitrogen Species (RNS) Interactions

AMK reacts with all nitric oxide redox congeners:

Reaction Pathways:

-

-

Forms stable cinnolinone derivative (no NO re-release)

-

Rate: at pH 7.4

-

-

Peroxynitrite (ONOO⁻):

Generates 3-nitro-AMK through carbonate radical-mediated nitration -

Nitroxyl (HNO):

Produces N-hydroxylamine derivatives at physiological pH

Carbamoylation Reactions

In biological systems, AMK undergoes carbamoyl phosphate-mediated transformations:

textAMK + Carbamoyl phosphate → N-[2-(6-methoxyquinazolin-4-yl)-ethyl]-acetamide (MQA)

Protein Modification (AMKylation)

AMK modifies proteins through covalent adduct formation:

Key biochemical effects:

Environmental Degradation

UV-mediated reactions produce:

This comprehensive reaction profile establishes AMK as a multifunctional metabolite with significant implications for oxidative stress modulation and post-translational protein regulation. Its unique chemical behavior – particularly the irreversible quenching of reactive species and enzyme-targeted modifications – positions it as a critical player in melatonin's pleiotropic biological effects.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

N-Acetyl-5-methoxy kynurenamine exhibits several biochemical properties that contribute to its therapeutic potential:

- Inhibition of Prostaglandin Biosynthesis : AMK has been identified as a potent inhibitor of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain response. Studies indicate that AMK is significantly more effective than traditional non-steroidal anti-inflammatory drugs like aspirin in this regard .

- Scavenging of Reactive Oxygen Species : AMK demonstrates strong antioxidant properties by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has been shown to be more effective than its precursor, N-acetyl-N2-formyl-5-methoxykynurenamine (AFMK), in neutralizing harmful radicals such as hydroxyl radicals and peroxyl radicals . This property is particularly relevant in conditions characterized by oxidative stress.

- Neuroprotective Effects : As a metabolite of melatonin, AMK shares neuroprotective properties that may help mitigate neurodegenerative diseases. Research indicates that it can prevent mitochondrial dysfunction and reduce excitotoxicity by inhibiting nitric oxide synthase activity .

Neurobiology

AMK's neuroprotective effects have led to investigations into its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit oxidative stress and inflammation suggests it could be beneficial in slowing the progression of these conditions .

Dermatology

Recent studies have shown that AMK is produced endogenously in human skin cells from melatonin. It has been linked to protective effects against UV-induced damage and may play a role in skin health by reducing oxidative stress . The compound's antiproliferative effects on keratinocytes highlight its potential for treating skin disorders, including melanoma .

Inflammation and Pain Management

Given its potent anti-inflammatory properties, AMK is being explored for applications in managing chronic inflammatory conditions. Its ability to inhibit prostaglandin production positions it as a candidate for developing new anti-inflammatory therapies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-Acetyl-5-methoxy kynurenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various cellular processes .

Comparaison Avec Des Composés Similaires

- N-(2-Methoxyphenyl)acetamide

- N-(3,4-Difluoro-2-methoxyphenyl)acetamide

- N1-Acetyl-5-methoxykynuramine

Comparison: Compared to similar compounds, N-Acetyl-5-methoxy kynurenamine exhibits unique properties due to the presence of the amino group and the specific positioning of the methoxy group. These structural features contribute to its distinct reactivity and biological activity .

Activité Biologique

N-Acetyl-5-methoxy kynurenamine (AMK) is a significant metabolite of melatonin, a hormone that regulates sleep-wake cycles and other physiological processes. This compound has garnered attention due to its diverse biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter systems. This article delves into the biological activity of AMK, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- Molecular Formula : C_12H_12N_2O_3

- Molecular Weight : 218.24 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water, alcohol, and acid; insoluble in organic solvents

AMK exhibits multiple mechanisms of action that contribute to its biological activity:

- Inhibition of Prostaglandin Biosynthesis : AMK is recognized as a potent inhibitor of cyclooxygenases (COX), enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain .

- Antioxidant Properties : As an antioxidant, AMK scavenges reactive oxygen species (ROS) and nitrogen species, thereby protecting cells from oxidative stress. Its antioxidant capacity is significantly higher than that of melatonin itself .

- Neurotransmitter Modulation : AMK influences the release and synthesis of neurotransmitters such as serotonin and catecholamines, contributing to its neuroprotective effects .

Neuroprotective Effects

Research indicates that AMK can protect neuronal cells from damage induced by oxidative stress. It has been shown to reduce cell death in models of neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects

AMK's ability to inhibit inflammatory pathways makes it a candidate for treating inflammatory diseases. It reduces the expression of inducible nitric oxide synthase (iNOS) and myeloperoxidase in neutrophils, which are crucial mediators in inflammatory responses .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that administration of AMK in rat models significantly reduced neuronal damage following induced ischemia. The protective effect was attributed to its antioxidant properties and modulation of inflammatory responses .

- Impact on Inflammatory Conditions : In a clinical setting involving patients with viral meningitis, increased levels of AMK were correlated with reduced inflammatory markers in cerebrospinal fluid (CSF). This suggests that AMK may play a role in modulating inflammation during viral infections .

Data Table: Summary of Biological Effects

Propriétés

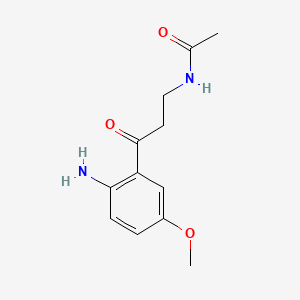

IUPAC Name |

N-[3-(2-amino-5-methoxyphenyl)-3-oxopropyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-6-5-12(16)10-7-9(17-2)3-4-11(10)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQIZOKNUKRKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)C1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10966880 | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52450-39-2 | |

| Record name | N1-Acetyl-5-methoxykynuramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52450-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5-methoxy kynurenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052450392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(2-Amino-5-methoxyphenyl)-3-oxopropyl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10966880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-ACETYL-5-METHOXYKYNURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9B6V6WK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-5-methoxykynuramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.